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molecular formula C7H6N2O3S2 B1237133 6-Hydroxy-1,3-benzothiazole-2-sulfonamide

6-Hydroxy-1,3-benzothiazole-2-sulfonamide

Cat. No. B1237133
M. Wt: 230.3 g/mol
InChI Key: NOOBQTYVTDBXTL-UHFFFAOYSA-N
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Patent
US07829063B2

Procedure details

To a 1 L round bottomed flask equipped with a magnetic stir bar, rubber septum, and argon inlet containing DCM (500 mL) was placed 6-ethoxybenzo[d]thiazole-2-sulfonamide (25 g, 108.7 mmol). To this solution at 0° C. (ice bath) was added AlCl3 (50 g, 376 mmol) portion-wise and the reaction was allowed to stir at rt for 24 h. Solvent was removed in vacuo and the residue was cautiously quenched into 3 M HCl (600 mL). The mixture was filtered and the solid was washed with cooled 3 M HCl (2×50 mL). The product was dried under high vacuum for 48 h to afford compound 1 as a yellow solid (24 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1)C.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[OH:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L round bottomed flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was cautiously quenched into 3 M HCl (600 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed
TEMPERATURE
Type
TEMPERATURE
Details
with cooled 3 M HCl (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried under high vacuum for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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